Sodium 2-phenylphenolate, also known as sodium ortho-phenylphenol, is the sodium salt of 2-phenylphenol. This compound is classified under organic compounds and is primarily recognized for its biocidal properties. It is utilized in various applications, particularly as an agricultural fungicide and a disinfectant in healthcare settings. The compound is also a precursor for certain flame retardants.
Sodium 2-phenylphenolate can be derived from 2-phenylphenol through a reaction with sodium hydroxide or sodium carbonate. It falls under the category of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon structure. The compound is listed under several chemical registries, including CAS number 132-27-4 and EINECS number 205-055-6.
The synthesis of sodium 2-phenylphenolate typically involves the neutralization of 2-phenylphenol with a strong base such as sodium hydroxide or sodium carbonate. This reaction can be performed in aqueous solutions, where the phenolic compound reacts with the base to form the corresponding sodium salt.
Sodium 2-phenylphenolate has a molecular formula of and a molar mass of approximately 192.19 g/mol. The structure consists of two phenyl rings connected by a single bond with a hydroxyl group attached to one of the rings.
Sodium 2-phenylphenolate participates in various chemical reactions due to its phenolic nature:
The mechanism of action for sodium 2-phenylphenolate as a biocide involves its ability to disrupt cellular functions in microorganisms:
Sodium 2-phenylphenolate has several scientific uses:
Sodium 2-phenylphenolate (sodium ortho-phenylphenate, SOPP) induces urinary bladder carcinogenesis primarily through non-genotoxic mechanisms. In male F344 rats, chronic exposure triggers a sequence of urothelial changes: initial cytotoxic damage leads to increased mitosis, progressing to simple hyperplasia, papillary/nodular hyperplasia, and ultimately transitional cell carcinomas (TCCs). This pathogenesis is dose-dependent, with tumor incidence rising steeply at concentrations ≥15,000 ppm in the diet [1] [2]. Crucially, urinary pH modulates carcinogenicity; alkaline conditions (pH ≥ 8.0) enhance SOPP hydrolysis to reactive quinones (e.g., phenylbenzoquinone), which form cytotoxic precipitates in the bladder lumen. These precipitates cause sustained epithelial damage and regenerative hyperplasia—a prerequisite for tumor development [3] [7]. Unlike rats, mice, hamsters, and dogs exhibit resistance to these effects due to differences in urinary composition and pH regulation [3].
Table 1: Urinary Bladder Tumor Incidence in Rodents Exposed to Sodium 2-Phenylphenolate
Species/Sex | Concentration (ppm) | Exposure Duration | Tumor Incidence (%) | Major Tumor Type |
---|---|---|---|---|
F344 Rat (M) | 0 (Control) | 104 weeks | 0 | - |
F344 Rat (M) | 15,000 | 104 weeks | 94 | Transitional Cell Carcinoma |
F344 Rat (F) | 10,000 | 104 weeks | 8 | Papilloma |
B6C3F1 Mouse (M) | 16,000 (dietary) | 96 weeks | 0* | Not observed |
Note: Mice showed increased liver tumors but no bladder lesions [2] [3].
SOPP acts as a potent promoter in two-stage urinary bladder carcinogenesis models. When administered after initiators like N-nitroso-N-(4-hydroxybutyl)-N-butylamine (BBN), SOPP significantly increases tumor multiplicity and malignancy. In one study, rats initiated with BBN and promoted with 2% SOPP exhibited a 5-fold rise in invasive carcinomas compared to BBN-alone controls [3] [7]. The promoting activity is linked to sustained urothelial proliferation: SOPP induces >10-fold increases in cell replication rates within 4 weeks of exposure, creating a microenvironment conducive to clonal expansion of initiated cells. This proliferative response is more pronounced with SOPP than its free acid form (ortho-phenylphenol, OPP) due to higher urinary concentrations of reactive metabolites at alkaline pH [1] [3].
Co-exposure to SOPP and alkylating agents exacerbates DNA damage and tumorigenesis. Thiabendazole—a common fungicide metabolite—synergistically enhances SOPP-induced bladder carcinogenesis in rats. When co-administered, the compounds increase urinary crystal formation, prolonging bladder retention of cytotoxic SOPP metabolites. This synergy elevates tumor incidence to 100% in some cohorts, compared to 60–70% with SOPP alone [3] [7]. Similarly, SOPP enhances mutagenicity of alkylating agents like methyl methanesulfonate (MMS) in vitro by inhibiting DNA repair pathways. In rat hepatocytes, pre-treatment with SOPP reduces O6-methylguanine-DNA methyltransferase (MGMT) activity by 40%, increasing MMS-induced DNA strand breaks [3].
SOPP generates reactive oxygen species (ROS) via redox cycling of its metabolites phenylhydroquinone (PHQ) and 2-phenyl-1,4-benzoquinone (PBQ). In rat bladder epithelium, PHQ undergoes auto-oxidation, producing superoxide anions and hydrogen peroxide. This oxidative stress depletes glutathione by >50% and causes lipid peroxidation (malondialdehyde increases 3-fold) within 24 hours of exposure [1] [3]. DNA damage manifests as 8-hydroxy-2′-deoxyguanosine (8-OHdG) adducts—a biomarker of oxidative stress. Rats fed 20,000 ppm SOPP show 8-OHdG levels 6.5× higher in bladder tissue than controls. However, these adducts are repair-resistant and accumulate in hyperplastic regions, contributing to mutagenicity [1] [3]. Notably, DNA adduct formation is tissue-specific: hepatic 8-OHdG increases only marginally in mice, explaining species differences in tumor susceptibility [3].
Table 2: Oxidative Stress Biomarkers in Rat Tissues After SOPP Exposure
Tissue | SOPP Dose (ppm) | Exposure Duration | Glutathione Depletion (%) | 8-OHdG Adducts (Fold Change) | Lipid Peroxidation (MDA nmol/g) |
---|---|---|---|---|---|
Bladder Urothelium | 15,000 | 24 hours | 52 | 4.2 | 18.5* |
Liver | 15,000 | 24 hours | 28 | 1.8 | 9.2 |
Kidney Cortex | 15,000 | 24 hours | 37 | 2.6 | 12.1 |
MDA = Malondialdehyde; *Significantly higher than controls (p<0.01) [1] [3].
Emerging evidence suggests SOPP alters epigenetic regulators during tumor promotion. In rat bladder tumors induced by SOPP, global hypomethylation (∼30% reduction in 5-methylcytosine) coincides with hypermethylation of tumor suppressor genes. In vitro, 10 μM PHQ downregulates DNA methyltransferase 1 (DNMT1) expression by 40% in normal urothelial cells within 48 hours, facilitating genomic instability [3]. SOPP also modulates histone modifications: chromatin immunoprecipitation analyses reveal decreased H3K27me3 (a repressive mark) at promoters of pro-proliferative genes (e.g., MYC, CCND1). These changes correlate with sustained overexpression of oncogenes even after SOPP withdrawal, indicating persistent epigenetic reprogramming [3]. However, epigenetic alterations remain secondary to cytotoxicity-driven proliferation in SOPP’s mode of action.
Table 3: Epigenetic Alterations in SOPP-Induced Rat Bladder Tumors
Epigenetic Marker | Change Direction | Magnitude | Affected Genes/Pathways | Functional Consequence |
---|---|---|---|---|
Global DNA Methylation | Decreased | 25–30% | Repetitive elements | Genomic instability |
RASSF1A Promoter | Hypermethylated | 15× vs. normal | Wnt/β-catenin pathway | Loss of tumor suppression |
H3K27me3 | Decreased | 60% | MYC, CCND1, EGFR promoters | Oncogene overexpression |
miRNA-34a Expression | Downregulated | 4.5-fold | p53 network | Reduced apoptosis |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9